

An In-depth Technical Guide on the Theoretical Properties of N-Methylcyclobutanecarboxamide

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Compound of Interest

Compound Name: N-Methylcyclobutanecarboxamide

Cat. No.: B112088

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computed physicochemical properties of **N-Methylcyclobutanecarboxamide**. Due to the limited availability of experimental data in public databases, this document focuses on predicted properties derived from computational models. It also outlines standard experimental protocols for the characterization of such small molecules.

Core Physicochemical and Computed Properties

The following tables summarize the key identifiers and computed physicochemical properties of **N-Methylcyclobutanecarboxamide**. These values are computationally predicted and provide a valuable baseline for research and development activities.

Table 1: Compound Identifiers

Identifier	Value
IUPAC Name	N-methylcyclobutanecarboxamide
Molecular Formula	C6H11NO
PubChem CID	19910150[1]

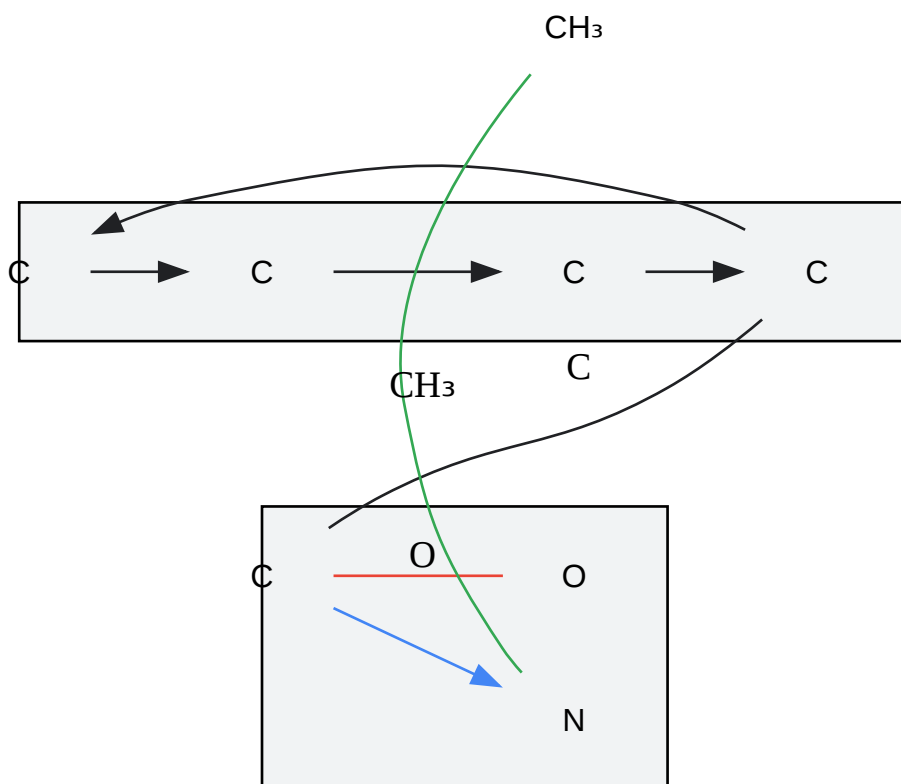
Table 2: Computed Physicochemical Properties

Property	Value	Source
Molecular Weight	113.16 g/mol	PubChem[1][2]
XLogP3-AA (logP)	0.5	PubChem[2]
Hydrogen Bond Donor Count	1	PubChem[2]
Hydrogen Bond Acceptor Count	1	PubChem[2]
Rotatable Bond Count	1	PubChem[2]
Exact Mass	113.084063974 Da	PubChem[2]
Monoisotopic Mass	113.084063974 Da	PubChem[2]
Topological Polar Surface Area	43.1 Å ²	PubChem[2]
Heavy Atom Count	8	PubChem[2]
Formal Charge	0	PubChem[2]
Complexity	116	PubChem[2]

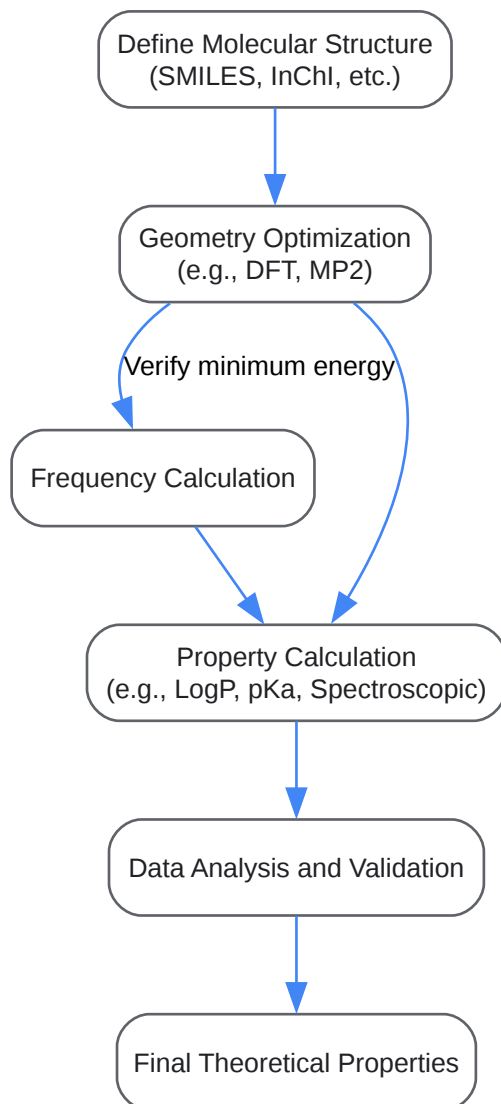
Chemical Structure and Reactivity

The chemical structure of **N-Methylcyclobutanecarboxamide** consists of a four-membered cyclobutane ring attached to a carboxamide group, which is further substituted with a methyl group on the nitrogen atom.

Chemical Structure of N-Methylcyclobutanecarboxamide



Workflow for Theoretical Property Calculation



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References

- 1. N-Methylcyclobutanecarboxamide | C₆H₁₁NO | CID 19910150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methylcyclobutanecarboxamide | C₆H₁₁NO | CID 232651 - PubChem [pubchem.ncbi.nlm.nih.gov]
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